molecular formula C12H19NO2 B2798348 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2189108-35-6

1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No. B2798348
CAS RN: 2189108-35-6
M. Wt: 209.289
InChI Key: SMQLDOYUPKOKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one, also known as OAU, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. OAU belongs to the class of spiroketals, which are compounds that contain a spirocyclic ketal moiety. OAU has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is not fully understood. However, it has been proposed that 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has also been found to inhibit the activation of MAPKs, which are a group of protein kinases that play a crucial role in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been shown to exhibit anti-viral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one in lab experiments is its potential applications in the field of medicine. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the research on 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one. One of the future directions is the development of new synthesis methods that can increase the yield of the compound. Another future direction is the investigation of the mechanism of action of 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one, which can provide insights into its biological activities. Furthermore, the potential applications of 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one in the field of medicine, including the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections, should be further explored.

Synthesis Methods

The synthesis of 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one involves a multi-step process that starts with the reaction of 1,2-diaminocyclohexane with 2-methoxypropene. The resulting product is then reacted with 2-bromo-1-phenylethanone to yield the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to produce 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been shown to exhibit anti-viral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.

properties

IUPAC Name

1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-8-9-15-12(10-13)6-4-3-5-7-12/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQLDOYUPKOKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.